Daphnezomine B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

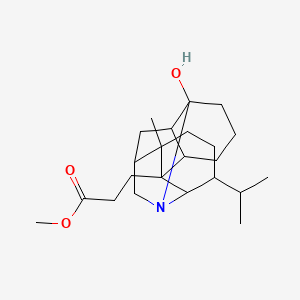

Daphnezomine B is a useful research compound. Its molecular formula is C23H37NO3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

Synthesis Protocols

Studies have shown various methods of synthesizing compounds structurally similar to Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.0²,¹³.0³,⁸.0⁷,¹²]hexadecan-2-yl)propanoate. For instance, Flores et al. (2014) discuss efficient heterocyclization processes for creating isoxazole and pyrazole derivatives, which are similar to the mentioned compound in structure (Flores et al., 2014). Szulczyk & Struga (2012) also describe a synthesis process for a structurally related compound, emphasizing the use of hydroxylamine in preparation (Szulczyk & Struga, 2012).

Structural Characterization

Research on compounds with similar structures includes detailed structural analyses. Yao et al. (2013) conducted crystal structure determination through X-ray diffraction, providing insight into the molecular arrangement of related compounds (Yao et al., 2013).

Potential Applications in Medicine and Chemistry

Antimicrobial Properties

Studies such as the one by Zubkov et al. (2016) have investigated the antimicrobial potential of compounds structurally similar to Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.0²,¹³.0³,⁸.0⁷,¹²]hexadecan-2-yl)propanoate. They specifically looked at quinolin-4-one propanoic acids for their similarity to fluoroquinolone antibiotics (Zubkov et al., 2016).

Cancer Therapy Research

Budama-Kilinc et al. (2020) studied a compound synthesized for cancer therapy, which shares similarities in chemical structure. They explored its efficacy against cancer cell lines and potential for controlled drug release (Budama-Kilinc et al., 2020).

Mechanism of Action

Daphnezomine B, also known as Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate, is a structurally unique Daphniphyllum alkaloid . This compound has been the subject of extensive research due to its complex structure and potential biological activities .

Target of Action

Daphniphyllum alkaloids, the family to which this compound belongs, are known to exhibit a broad spectrum of biological activities, including anticancer and anti-hiv effects .

Mode of Action

Its unique aza-adamantane core structure suggests a complex interaction with its targets

Biochemical Pathways

Given its potential anticancer and anti-HIV activities, it is likely that this compound interacts with pathways related to cell proliferation and viral replication .

Result of Action

This compound has been found to exert notable cytotoxicity in murine lymphoma L1210 cells, with an IC50 at 1.2 μM . This suggests that this compound may have potential as an anticancer agent.

Biochemical Analysis

Biochemical Properties

Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with short-chain alcohol dehydrogenases, which are crucial for the dynamic kinetic asymmetric transformation of certain substrates . These interactions are typically characterized by the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions.

Cellular Effects

The effects of Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect redox signaling pathways, leading to changes in gene expression and cellular responses to oxidative stress . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress responses, thereby modulating cellular redox states . These molecular interactions are critical for the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. For instance, it has been shown to modulate the activity of enzymes involved in the mevalonate pathway, which is essential for the biosynthesis of isoprenoids . These interactions highlight the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate within cells and tissues are mediated by specific transporters and binding proteins. Studies have identified transporters such as organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) that facilitate the compound’s movement across cellular membranes . These transport mechanisms are vital for understanding the compound’s bioavailability and distribution in biological systems.

Subcellular Localization

The subcellular localization of Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate is crucial for its activity and function. The compound has been observed to localize within specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to its functional sites within the cell.

Properties

IUPAC Name |

methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO3/c1-14(2)16-7-10-21(3)15-12-18-17-6-5-9-23(18,26)24(13-15)20(16)22(17,21)11-8-19(25)27-4/h14-18,20,26H,5-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPYRJLWEYKHDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3CC4C5C2(C1N(C3)C4(CCC5)O)CCC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.